molecular formula C10H10N2O2 B055210 methyl 4-amino-1H-indole-6-carboxylate CAS No. 121561-15-7

methyl 4-amino-1H-indole-6-carboxylate

Cat. No.: B055210
CAS No.: 121561-15-7
M. Wt: 190.2 g/mol
InChI Key: DJZJHJRWIVNSIT-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-indole-6-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis . These methods allow for the precise introduction of various substituents on the indole ring, facilitating the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-indole-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-amino-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group at the 4-position and a carboxylate ester at the 6-position makes it a versatile intermediate for further chemical modifications and applications .

Biological Activity

Methyl 4-amino-1H-indole-6-carboxylate, a derivative of indole, has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

This compound is characterized by its indole structure, which includes an amino group at the fourth position and a carboxylate ester at the sixth position. The synthesis typically involves:

  • Nitration of Indole Precursor : The starting material, 1H-indole-6-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric and nitric acids.
  • Esterification : The resulting 4-nitro-1H-indole-6-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid.

This compound can also be produced through various synthetic routes optimized for yield and efficiency in industrial settings .

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : It has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's action is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential antifungal properties.
AnticancerInduces apoptosis in various cancer cell lines; enhances effects of chemotherapeutics.
Anti-inflammatoryInhibits pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases.
AntioxidantScavenges free radicals, contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • Antibacterial Study : A systematic assay demonstrated that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with complete bacterial death observed within eight hours at specific concentrations .
  • Anticancer Research : In vitro studies revealed that this compound could inhibit the proliferation of human cancer cell lines, including breast and colon cancers, by modulating apoptotic pathways.
  • Inflammatory Response Modulation : Another study indicated that this compound could reduce levels of inflammatory markers in cellular models, suggesting its potential application in treating chronic inflammatory conditions .

Properties

IUPAC Name

methyl 4-amino-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZJHJRWIVNSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557891
Record name Methyl 4-amino-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121561-15-7
Record name Methyl 4-amino-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate (19.3 g) in ethyl acetate (200 mL) was added 5% palladium on carbon (1.5 g). The mixture was placed under 45 PSI H2 and shaken overnight. The mixture was filtered through celite and concentrated. The residue was dissolved in CH2Cl2 to which was added ((1:1) H2O:conc. HCl (250 mL)). The resulting solids were collected by filtration, dissolved in ethyl acetate and washed with 2N NaOH. The ethyl acetate layer with anhydrous magnesium sulfate, filtered and concentrated to give 7.4 g if the title compound: 1H NMR (CDCl3) δ 3.91, 4.01, 6.51, 7.09, 7.27, 8.40.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

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